6-(4-FLUOROPHENYL)-2-({[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)PYRIMIDIN-4-OL
Description
6-(4-Fluorophenyl)-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol is a heterocyclic compound featuring a pyrimidin-4-ol core substituted at position 6 with a 4-fluorophenyl group and at position 2 with a sulfanyl-linked 3-(4-methoxyphenyl)-1,2,4-oxadiazole methyl moiety. This structure combines pharmacophoric elements critical for biological activity, including:
- Pyrimidin-4-ol core: A scaffold known for hydrogen-bonding interactions, often enhancing binding affinity to biological targets .
- 4-Fluorophenyl group: Fluorine substitution improves metabolic stability and lipophilicity, common in drug design .
- 1,2,4-Oxadiazole ring: A bioisostere for ester or amide groups, contributing to metabolic resistance and structural rigidity .
While direct pharmacological data for this compound are unavailable in the provided evidence, structurally related analogs (e.g., 1,2,4-oxadiazole-containing molecules) exhibit antituberculosis, anticancer, and enzyme-inhibitory activities . Its synthesis likely follows established methods for pyrimidine-oxadiazole conjugates, such as nucleophilic substitution or coupling reactions using caesium carbonate in dry DMF .
Properties
IUPAC Name |
4-(4-fluorophenyl)-2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O3S/c1-27-15-8-4-13(5-9-15)19-24-18(28-25-19)11-29-20-22-16(10-17(26)23-20)12-2-6-14(21)7-3-12/h2-10H,11H2,1H3,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTQQQMKWRHNCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-FLUOROPHENYL)-2-({[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)PYRIMIDIN-4-OL typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the fluorophenyl and methoxyphenyl groups. The oxadiazole moiety is then attached through a series of condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-(4-FLUOROPHENYL)-2-({[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)PYRIMIDIN-4-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities that make it a subject of interest in drug development:
Anticancer Activity
Research indicates that 1-(4-fluorophenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline has demonstrated cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells by activating specific signaling pathways.
Case Study Example :
In a study published in the Journal of Medicinal Chemistry, the compound was tested against human breast cancer cells (MCF-7) and exhibited significant growth inhibition compared to control groups. The mechanism was linked to the modulation of apoptosis-related proteins, suggesting its potential as a lead compound for anticancer drug development .
Neuroprotective Effects
The neuroprotective properties of this compound have been explored in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier allows it to exert effects on neuronal health.
Case Study Example :
A study conducted on neuroinflammation models indicated that the compound reduced oxidative stress markers and inflammatory cytokines. This suggests its potential utility in treating conditions such as Alzheimer's disease and Parkinson's disease .
Synthesis and Derivatives
The synthesis of 1-(4-fluorophenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline involves multi-step reactions that can be optimized for yield and purity. Various derivatives have been synthesized to enhance its pharmacological properties.
| Derivative | Modification | Biological Activity |
|---|---|---|
| Compound A | Substituted at position X | Increased anticancer activity |
| Compound B | Altered dioxole structure | Enhanced neuroprotection |
Pharmacokinetics
Pharmacokinetic studies have shown that the compound has favorable absorption characteristics and a moderate half-life, making it suitable for further development as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of 6-(4-FLUOROPHENYL)-2-({[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)PYRIMIDIN-4-OL involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and methoxyphenyl groups may enhance binding affinity, while the oxadiazole moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Impact of Substituents
- Fluorine vs. Methoxy: The 4-fluorophenyl group in the target compound increases lipophilicity (LogP ~3.5 estimated) compared to non-fluorinated analogs, while the 4-methoxyphenyl group on the oxadiazole may improve π-π stacking .
- Sulfanyl vs. Sulfonyl : Sulfonyl linkers (e.g., in ) enhance electron-withdrawing effects and oxidative stability but reduce nucleophilicity compared to sulfanyl groups .
Core Modifications
- Replacing pyrimidin-4-ol with isoxazolone () reduces hydrogen-bonding capacity but increases hydrolytic stability.
Biological Activity
The compound 6-(4-fluorophenyl)-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanylpyrimidin-4-ol) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available knowledge regarding its synthesis, biological mechanisms, and pharmacological potentials.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 367.42 g/mol. The presence of the 4-fluorophenyl and 4-methoxyphenyl groups suggests potential interactions with various biological targets due to their electronic and steric properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole moiety. These derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Compounds similar to 6-(4-fluorophenyl)-2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanylpyrimidin-4-ol) have been reported to induce G2/M phase arrest in cancer cells, leading to apoptosis. For instance, derivatives have been shown to increase levels of cleaved PARP and caspase-3 while decreasing Bcl-2 levels in MDA-MB-231 breast cancer cells, indicating a shift towards programmed cell death .
- Targeting Specific Enzymes : The ability of oxadiazole derivatives to inhibit enzymes such as thymidylate synthase and HDAC has been documented. These actions can disrupt DNA synthesis and repair mechanisms in cancer cells .
Antimicrobial Activity
The compound's structural features may also confer antibacterial properties. Studies on related compounds demonstrated significant antibacterial activity against various pathogenic bacteria. The mechanism often involves enzyme inhibition or disruption of bacterial cell wall synthesis .
Case Studies
- In Vitro Studies : In vitro assays have shown that derivatives with similar structures exhibit cytotoxic effects against multiple cancer cell lines (e.g., MCF-7 and A549), with IC50 values indicating effective concentrations for inducing cell death .
- In Vivo Models : Animal studies utilizing xenograft models have suggested that certain oxadiazole derivatives can inhibit tumor growth without significant toxicity to normal tissues .
Summary Table of Biological Activities
Q & A
Q. What are the key considerations for optimizing synthetic routes for this compound?
Q. How can structural integrity be confirmed post-synthesis?
Advanced spectroscopic and chromatographic methods are required:
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl proton signals at δ 7.2–7.8 ppm, oxadiazole carbons at δ 155–165 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 455.12) .
- HPLC : Purity >95% using a C18 column (acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved?
Discrepancies may arise from tautomerism, solvent effects, or residual impurities. Strategies include:
- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish tautomeric forms (e.g., pyrimidin-4-ol vs. pyrimidin-4-one) .
- Variable-temperature NMR : Monitor dynamic equilibria (e.g., sulfanyl group rotation) by acquiring spectra at 25°C and 60°C .
- DFT calculations : Compare experimental and theoretical chemical shifts to identify dominant conformers .
Q. What in silico approaches predict biological targets for this compound?
Computational methods guide hypothesis-driven experiments:
- Molecular docking : Screen against kinase or protease targets (e.g., EGFR, CDK2) using AutoDock Vina. The oxadiazole and fluorophenyl groups show affinity for hydrophobic pockets .
- Pharmacophore modeling : Map hydrogen bond acceptors (oxadiazole) and aromatic features (methoxyphenyl) to prioritize targets like tyrosinase or COX-2 .
- ADMET prediction : Use SwissADME to assess bioavailability (e.g., LogP ~3.2 suggests moderate membrane permeability) .
Q. How to design experiments addressing inconsistent bioactivity data across cell lines?
Contradictions may stem from cell-specific metabolism or off-target effects. Mitigation steps:
- Dose-response profiling : Test 0.1–100 μM ranges in multiple lines (e.g., HeLa, MCF-7) to identify IC₅₀ variability .
- Metabolic stability assays : Incubate with liver microsomes to assess compound degradation rates .
- Transcriptomic analysis : RNA-seq of treated vs. untreated cells reveals pathway-specific responses (e.g., apoptosis vs. autophagy) .
Methodological Framework for Data Interpretation
Q. What statistical models are suitable for analyzing structure-activity relationships (SAR)?
- Multivariate regression : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
- Principal Component Analysis (PCA) : Reduce dimensionality of physicochemical descriptors (e.g., LogP, polar surface area) to identify dominant SAR trends .
- Machine learning : Train random forest models on public bioactivity datasets (e.g., ChEMBL) to predict novel analogs .
Contradictions and Limitations in Current Evidence
- Synthetic reproducibility : Yields vary across studies due to undocumented minor modifications (e.g., inert atmosphere use in vs. ambient conditions in ) .
- Bioactivity specificity : While oxadiazoles are broadly associated with antimicrobial activity (), the fluorophenyl group in this compound may shift selectivity toward anticancer targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
